molecular formula C13H10ClFN2O2 B12496911 N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12496911
M. Wt: 280.68 g/mol
InChI Key: NIUSVZGMYQVBMJ-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a chlorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-oxo-1H-pyridine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring with a carboxamide group, along with the presence of both chlorine and fluorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c14-10-6-8(3-4-11(10)15)7-17-13(19)9-2-1-5-16-12(9)18/h1-6H,7H2,(H,16,18)(H,17,19)

InChI Key

NIUSVZGMYQVBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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